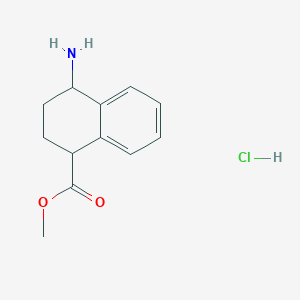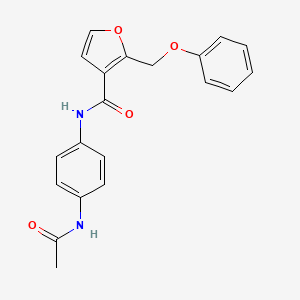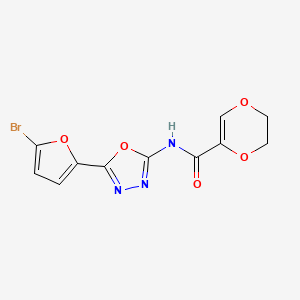
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a bromofuran, an oxadiazole, and a dioxine group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and oxadiazole rings would likely contribute to the compound’s aromaticity, while the dioxine group could potentially introduce some strain into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromine atom could potentially increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Bakare (2021) detailed the synthesis of nitrogen heterocycles containing the carboxamide moiety, evaluated for their anticancer activity against the MCF-7 cell line. One compound demonstrated potent cytotoxic activity and induced cell cycle arrest at the G1 phase with apoptosis-inducing activity (Bakare, 2021).
Antimicrobial Activity
Sanjeeva et al. (2021) designed, synthesized, and characterized benzofuran-oxadiazole derivatives for antimicrobial activity evaluation. These derivatives showed potential antimicrobial properties, highlighting the significance of benzofuran-oxadiazole hybrids in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including synthesis from bromofuran derivatives, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Antiviral Activity
Pratap and Yarovenko (2000) explored the synthesis of 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide for antiviral activity. However, the compound did not show significant activity against herpes simplex virus type-I (HSV-I) and Semliki Forest virus (SFV), suggesting limitations in its antiviral application (Pratap & Yarovenko, 2000).
Electrochemical, Photocatalytic, and Magnetic Properties
Li et al. (2020) studied octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, revealing their better electrocatalytic activities, including reduction properties of inorganic bromate, nitrite, and hydrogen peroxide, and oxidation properties of ascorbic acid. These findings demonstrate the diverse potential applications of such compounds in catalysis and material science (Li et al., 2020).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) focused on the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's versatility in chemical synthesis and potential applications in developing new chemical entities (Aleksandrov & El’chaninov, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O5/c12-8-2-1-6(19-8)10-14-15-11(20-10)13-9(16)7-5-17-3-4-18-7/h1-2,5H,3-4H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKIQQWLYPFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2553992.png)

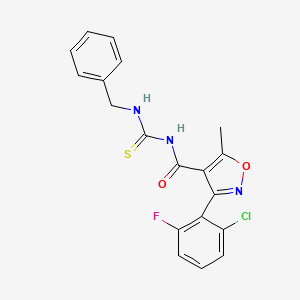
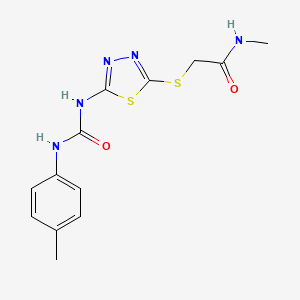
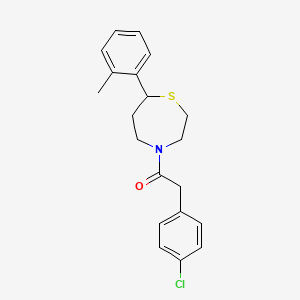
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)
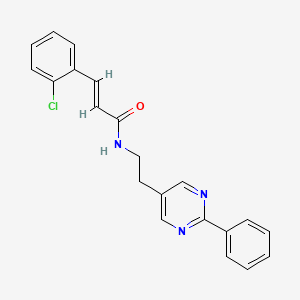
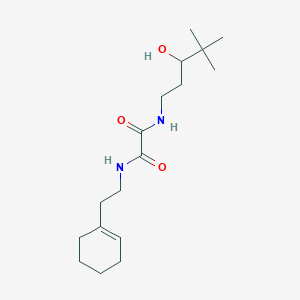

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)
